4-Methoxybenzo[d]isoxazole
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Overview
Description
4-Methoxybenzo[d]isoxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its diverse biological activities and potential therapeutic applications. The presence of the methoxy group at the fourth position enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods: Industrial production of this compound may involve the use of eco-friendly synthetic strategies, including microwave-assisted and ultrasonication methods . These methods offer advantages such as reduced reaction times and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzo[d]isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the isoxazole ring .
Scientific Research Applications
4-Methoxybenzo[d]isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are often mediated through its ability to bind to and alter the function of proteins involved in cell signaling and gene expression .
Comparison with Similar Compounds
4-Methoxybenzo[d]isoxazole can be compared with other isoxazole derivatives, such as:
4-Methoxybenzo[d]thiazole: Known for its anticancer activity.
5-Methylisoxazole: Exhibits antimicrobial properties.
3,5-Dimethylisoxazole: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
IUPAC Name |
4-methoxy-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-3-2-4-8-6(7)5-9-11-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKLJQDTAHYHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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